molecular formula C21H25NO3 B1676920 Nalmefeno CAS No. 55096-26-9

Nalmefeno

Número de catálogo B1676920
Número CAS: 55096-26-9
Peso molecular: 339.4 g/mol
Clave InChI: WJBLNOPPDWQMCH-MBPVOVBZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Nalmefene has a wide range of applications in scientific research:

Direcciones Futuras

The FDA has approved Nalmefene for the emergency treatment of known or suspected opioid overdose in adults and pediatric patients 12 years of age and older . This approval places a new prescription opioid reversal option in the hands of communities, harm reduction groups, and emergency responders .

Análisis Bioquímico

Biochemical Properties

Nalmefene plays a significant role in biochemical reactions by interacting with opioid receptors. It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor . These interactions inhibit the binding of endogenous opioids, thereby reducing the effects of opioid drugs and alcohol. Nalmefene’s interaction with these receptors is crucial for its therapeutic effects in reducing alcohol consumption and reversing opioid overdose .

Cellular Effects

Nalmefene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking opioid receptors, nalmefene reduces the rewarding effects of alcohol and opioids, which is mediated through the inhibition of dopamine release in the nucleus accumbens . This action affects cell signaling pathways involved in reward and reinforcement, ultimately leading to reduced alcohol consumption and opioid effects .

Molecular Mechanism

At the molecular level, nalmefene exerts its effects by binding to opioid receptors and preventing the binding of endogenous opioids . This binding inhibits the activation of downstream signaling pathways that are typically triggered by opioid receptor activation. Additionally, nalmefene’s partial agonist activity at the kappa (κ)-opioid receptor contributes to its overall antagonistic effects . This mechanism is essential for its role in reducing alcohol consumption and reversing opioid overdose .

Temporal Effects in Laboratory Settings

In laboratory settings, nalmefene exhibits a prolonged duration of action, which is beneficial for its therapeutic use. It has a terminal half-life of approximately 12.5 hours following oral administration . Studies have shown that nalmefene remains stable over time and maintains its efficacy in reducing alcohol consumption and reversing opioid effects . Long-term effects on cellular function have been observed, with nalmefene consistently reducing the rewarding effects of alcohol and opioids .

Dosage Effects in Animal Models

In animal models, the effects of nalmefene vary with different dosages. Low to moderate doses of nalmefene have been shown to effectively reduce alcohol consumption and reverse opioid effects without causing significant adverse effects . High doses of nalmefene may lead to toxic effects, including respiratory depression and cardiovascular stress . It is crucial to titrate the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

Nalmefene is extensively metabolized by the liver, primarily through glucuronide conjugation mediated by enzymes such as UGT2B7, UGT1A3, and UGT1A8 . The major metabolite is nalmefene 3-O-glucuronide . These metabolic pathways are essential for the elimination of nalmefene from the body and contribute to its overall pharmacokinetic profile .

Transport and Distribution

Nalmefene is transported and distributed within cells and tissues through various mechanisms. It has a protein binding range of 30% to 45%, and it is distributed into red blood cells and plasma . The whole blood to plasma ratio is approximately 1.3 . These distribution characteristics are important for understanding the pharmacokinetics and therapeutic effects of nalmefene .

Subcellular Localization

Nalmefene’s subcellular localization is primarily within the cytoplasm, where it interacts with opioid receptors on the cell membrane . This localization is crucial for its ability to block opioid receptor activation and inhibit downstream signaling pathways . The targeting signals and post-translational modifications that direct nalmefene to specific compartments or organelles are essential for its therapeutic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nalmefene can be synthesized through several chemical routes. One common method involves the reaction of naltrexone with methylene iodide in the presence of a base, such as potassium carbonate, to introduce the methylene group at the 6-position . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, nalmefene hydrochloride is prepared by dissolving nalmefene in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then filtered and purified to remove impurities . The final product is obtained by crystallization and drying.

Análisis De Reacciones Químicas

Types of Reactions: Nalmefene undergoes various chemical reactions, including:

    Oxidation: Nalmefene can be oxidized to form nalmefene N-oxide.

    Reduction: Reduction of nalmefene can yield dihydronalmefene.

    Substitution: Halogenation reactions can introduce halogen atoms into the nalmefene molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Nalmefene N-oxide.

    Reduction: Dihydronalmefene.

    Substitution: Halogenated nalmefene derivatives.

Comparación Con Compuestos Similares

Nalmefene is often compared to naltrexone, another opioid antagonist. Both compounds are used to treat opioid overdose and alcohol dependence, but nalmefene has certain advantages:

Similar Compounds:

  • Naltrexone
  • Naloxone
  • Methylnaltrexone

Nalmefene’s unique properties make it a valuable compound in the treatment of opioid overdose and alcohol dependence, offering certain advantages over similar compounds.

Propiedades

IUPAC Name

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLNOPPDWQMCH-MBPVOVBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58895-64-0 (hydrochloride), 1228646-70-5 (hydrochloride dihydrate salt/solvate)
Record name Nalmefene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055096269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023347
Record name Nalmefene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The opioid system consists of three opioid receptors - mu (μ), delta (δ), and kappa (κ) - that are G-protein coupled receptors. Opioid receptors are activated by endogenous opioid peptides and are expressed throughout the brain to play a critical role in mood regulation, pain, reward, addictive behaviours, and substance use disorders. Opioid receptors are involved in various brain signalling pathways, including the mesolimbic pathway, sometimes referred to as the reward pathway. The mesolimbic pathway plays an important role in the positive reinforcement of natural rewards like food and drugs of abuse like exogenous opioid drugs. Many abused drugs activate mu-opioid receptors, leading to positive reinforcing effects. Alcohol consumption can also cause the release of endogenous opioids, which bind to mu and delta receptors, thereby increasing the release of dopamine in the nucleus accumbens to induce reward and positive reinforcement effects. Nalmefene is an antagonist at the mu and delta-opioid receptors and a partial agonist at the kappa-opioid receptor. As an antagonist, nalmefene blocks ligands from binding to the opioid receptor. Animal studies suggest that kappa-opioid receptor signalling blocks acute reward and positive reinforcement effects of drugs with abusive potential by decreasing dopamine in the nucleus accumbens. _In vivo_ studies have demonstrated that nalmefene reduces alcohol consumption, possibly by modulating cortico-mesolimbic functions. Preclinical studies suggest that nalmefene restores alcohol-induced dysregulations of the MOR/endorphins and the KOR/dynorphin system., Nalmefene prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension. Pharmacodynamic studies have shown that Nalmefene has a longer duration of action than naloxone at fully reversing doses. Nalmefene has no opioid agonist activity., In humans, mu- and kappa-opioid receptor agonists lower tuberoinfundibular dopamine, which tonically inhibits prolactin release. Serum prolactin is, therefore, a useful biomarker for tuberoinfundibular dopamine. The current study evaluated the unexpected finding that the relative mu- and kappa-opioid receptor selective antagonist nalmefene increases serum prolactin, indicating possible kappa-opioid receptor agonist activity. In all, 33 healthy human volunteers (14 female) with no history of psychiatric or substance use disorders received placebo, nalmefene 3 mg, and nalmefene 10 mg in a double-blind manner. Drugs were administered between 0900 and 1000 on separate days via 2-min intravenous infusion. Serial blood specimens were analyzed for serum levels of prolactin. Additional in vitro studies of nalmefene binding to cloned human kappa-opioid receptors transfected into Chinese hamster ovary cells were performed. Compared to placebo, both doses of nalmefene caused significant elevations in serum prolactin (p<0.002 for nalmefene 3 mg and p<0.0005 for nalmefene 10 mg). There was no difference in prolactin response between the 3 and 10 mg doses. Binding assays confirmed nalmefene's affinity at kappa-opioid receptors and antagonism of mu-opioid receptors. [(35)S]GTPgammaS binding studies demonstrated that nalmefene is a full antagonist at mu-opioid receptors and has partial agonist properties at kappa-opioid receptors. Elevations in serum prolactin following nalmefene are consistent with this partial agonist effect at kappa-opioid receptors. As kappa-opioid receptor activation can lower dopamine in brain regions important to the persistence of alcohol and cocaine dependence, the partial kappa agonist effect of nalmefene may enhance its therapeutic efficacy in selected addictive diseases.
Record name Nalmefene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NALMEFENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6761
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from ethyl acetate

CAS RN

55096-26-9
Record name Nalmefene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55096-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalmefene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055096269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalmefene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nalmefene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,5R,13S,17S)-4-(cyclopropylmethyl)-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-triene-10,17-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALMEFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOV02TDP9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NALMEFENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6761
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

105-110 °C
Record name NALMEFENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6761
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nalmefene
Reactant of Route 2
Nalmefene
Reactant of Route 3
Reactant of Route 3
Nalmefene
Reactant of Route 4
Nalmefene
Reactant of Route 5
Nalmefene
Reactant of Route 6
Nalmefene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.